molecular formula C20H15NO5 B491832 2-methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate CAS No. 670259-38-8

2-methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate

Cat. No.: B491832
CAS No.: 670259-38-8
M. Wt: 349.3g/mol
InChI Key: WRYNDYVAOHNQGE-UHFFFAOYSA-N
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Description

2-methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a chemical compound known for its unique structural properties and reactivity.

Preparation Methods

The synthesis of 2-methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate typically involves a multi-step process. One common synthetic route includes the reaction of naphthoquinone with indandione and pyridine derivatives. This one-pot multicomponent reaction is known for its efficiency and ability to produce the desired compound with high yield . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

2-methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, resulting in the formation of various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has diverse applications in scientific research:

    Chemistry: It is used in the synthesis of novel materials and as a building block for more complex molecules.

    Biology: The compound’s unique structural properties make it valuable in biological studies, including enzyme inhibition and protein binding assays.

    Industry: The compound is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific proteins and enzymes, inhibiting their activity. This binding can lead to various biological effects, depending on the target and pathway involved. The compound’s fluorescent properties also make it useful in studying molecular interactions and signaling pathways .

Comparison with Similar Compounds

2-methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate can be compared with similar compounds such as:

    2-Methoxyethyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate: This compound has a similar structure but with a methyl group at the 2-position, which can affect its reactivity and applications.

    Ethyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate: The ethyl group in this compound provides different solubility and reactivity properties compared to the methoxyethyl derivative.

The uniqueness of this compound lies in its specific structural features and the resulting reactivity and applications, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

2-methoxyethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c1-25-10-11-26-20(24)15-14-8-4-5-9-21(14)17-16(15)18(22)12-6-2-3-7-13(12)19(17)23/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYNDYVAOHNQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=C2C=CC=CN2C3=C1C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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